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Compound of Interest

Compound Name: Hesperetin dihydrochalcone

Cat. No.: B191844 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genotoxicity of Hesperetin
dihydrochalcone (HDC), a flavonoid derivative with emerging applications in the food and

pharmaceutical industries. The assessment is based on a comprehensive review of available

toxicological data and is presented in comparison to structurally related flavonoids, including its

parent compound Hesperetin, and other relevant dihydrochalcones such as Neohesperidin

dihydrochalcone (NHDC) and Naringin dihydrochalcone.

Executive Summary
Hesperetin dihydrochalcone has been evaluated by the European Food Safety Authority

(EFSA) and was concluded to not raise a concern with respect to genotoxicity.[1][2][3][4] This

conclusion is supported by a battery of in vitro genotoxicity studies. This guide summarizes the

available data for HDC and compares it with related flavonoid compounds, providing a valuable

resource for safety and risk assessment.

Comparative Genotoxicity Data
The following tables summarize the available quantitative data from key genotoxicity assays for

Hesperetin dihydrochalcone and its comparators.

Table 1: Bacterial Reverse Mutation Assay (Ames Test)
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Compound
Test
System

Concentrati
on Range

Metabolic
Activation
(S9)

Result Reference

Hesperetin

dihydrochalco

ne

S.

typhimurium

TA98, TA100,

TA1535,

TA1537 & E.

coli WP2

uvrA

3.16 - 1000 µ

g/plate

With and

Without
Negative EFSA, 2024

Hesperetin-7-

glucoside

S.

typhimurium

TA98,

TA1535,

TA100,

TA1537 & E.

coli WP2

uvrA

Up to 5000 µ

g/plate

With and

Without
Negative [5]

Hesperetin Not Specified Not Specified Not Specified

Generally

considered

non-

mutagenic

[6]

Neohesperidi

n

dihydrochalco

ne

Not Specified Not Specified Not Specified

No concern

for

genotoxicity

EFSA

Naringin Not Specified Not Specified Not Specified

Non-

genotoxic,

potential anti-

genotoxic

effects

[7][8][9][10]

[11][12]

Table 2: In Vitro Micronucleus Assay
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Compound
Test
System

Concentrati
on Range

Metabolic
Activation
(S9)

Result Reference

Hesperetin

dihydrochalco

ne

Mammalian

cells

Data not

publicly

available

With and

Without

No concern

for

genotoxicity

EFSA, 2024

Hesperetin-7-

glucoside

Male mice (in

vivo)

Up to 2000

mg/kg
N/A

No increase

in micronuclei
[6]

Hesperidin
Human

lymphocytes
Not Specified N/A

Antigenotoxic

against

Diazinon

[13]

Naringin
Human

lymphocytes
1, 2, 3 µg/mL N/A

Non-

genotoxic,

reduced

Bleomycin-

induced

micronuclei

[9]

Table 3: In Vitro Chromosomal Aberration Assay
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Compound
Test
System

Concentrati
on Range

Metabolic
Activation
(S9)

Result Reference

Hesperetin

dihydrochalco

ne

Mammalian

cells

Data not

publicly

available

With and

Without

No concern

for

genotoxicity

EFSA, 2024

Hesperetin-7-

glucoside

Mammalian

cells
5000 µg/mL Not Specified

No

clastogenic

potential

[6]

Naringin
Human

lymphocytes
1, 2, 3 µg/mL N/A

Non-

genotoxic,

reduced

Bleomycin-

induced

aberrations

[9]

Experimental Protocols
The following are detailed methodologies for the key genotoxicity assays, based on OECD

guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD
471
The Ames test is a widely used method to evaluate the potential of a substance to induce gene

mutations.

Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli

that are auxotrophic for a specific amino acid (e.g., histidine). The test substance is

assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on a

medium lacking that amino acid.

Test System: A minimum of five strains of bacteria are typically used, including S.

typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 pKM101, or S.

typhimurium TA102.
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Procedure:

Preparation: The test substance is dissolved in a suitable solvent.

Exposure: The bacterial strains are exposed to various concentrations of the test

substance, both with and without a metabolic activation system (S9 fraction from rat liver).

This can be done using the plate incorporation method or the pre-incubation method.

Incubation: The plates are incubated at 37°C for 48-72 hours.

Scoring: The number of revertant colonies on each plate is counted.

Evaluation Criteria: A substance is considered mutagenic if it produces a dose-related

increase in the number of revertant colonies and/or a reproducible increase at one or more

concentrations.

In Vitro Mammalian Cell Micronucleus Assay - OECD 487
This assay detects damage to chromosomes or the mitotic apparatus.

Principle: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of

interphase cells, resulting from acentric chromosome fragments or whole chromosomes that

lag behind during cell division.

Test System: Various mammalian cell lines, such as Chinese Hamster Ovary (CHO), V79,

CHL/IU, or human peripheral blood lymphocytes, can be used.

Procedure:

Cell Culture and Treatment: Cultured mammalian cells are exposed to at least three

concentrations of the test substance, with and without S9 metabolic activation.

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in

binucleated cells. This allows for the identification of cells that have undergone one

mitosis.

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain

(e.g., Giemsa or a fluorescent dye).
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Analysis: At least 2000 binucleated cells per concentration are scored for the presence of

micronuclei.

Evaluation Criteria: A positive response is characterized by a significant, dose-dependent

increase in the frequency of micronucleated cells.

In Vitro Mammalian Chromosomal Aberration Test -
OECD 473
This test identifies substances that cause structural damage to chromosomes.

Principle: The assay evaluates the ability of a test substance to induce structural

chromosomal abnormalities in cultured mammalian cells.

Test System: Established cell lines (e.g., CHO, CHL) or primary cell cultures (e.g., human

lymphocytes) are used.

Procedure:

Cell Culture and Exposure: Cells are treated with at least three concentrations of the test

substance, with and without S9 metabolic activation.

Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in

metaphase.

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution,

fixed, and spread onto microscope slides.

Analysis: Metaphase spreads are analyzed microscopically for chromosomal aberrations,

such as chromatid and chromosome gaps, breaks, and exchanges. At least 200

metaphases per concentration are scored.

Evaluation Criteria: A substance is considered clastogenic if it produces a statistically

significant, dose-dependent increase in the number of cells with structural chromosomal

aberrations.
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The following diagrams illustrate the workflows of the key genotoxicity assays.
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Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.
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Caption: Workflow of the In Vitro Mammalian Cell Micronucleus Assay.
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Caption: Workflow of the In Vitro Chromosomal Aberration Test.

Conclusion
Based on the available data, Hesperetin dihydrochalcone does not raise concerns regarding

genotoxicity. A bacterial reverse mutation assay yielded negative results. While specific

quantitative data for the in vitro micronucleus and chromosomal aberration assays are not

publicly detailed, the overall conclusion from regulatory bodies like EFSA is that HDC is not

genotoxic. Comparative data from related flavonoids such as Hesperetin and Naringin, and the

structurally similar Neohesperidin dihydrochalcone, generally support a lack of genotoxic

potential for this class of compounds. This guide provides researchers and drug development

professionals with a consolidated overview of the genotoxicity profile of Hesperetin
dihydrochalcone, supporting its further investigation and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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